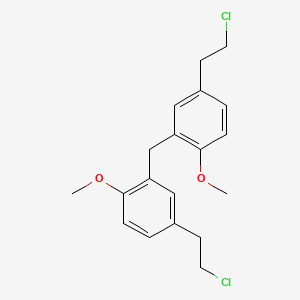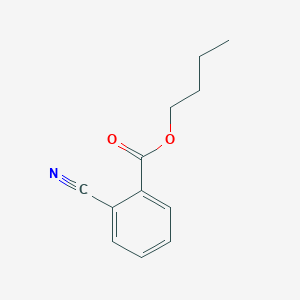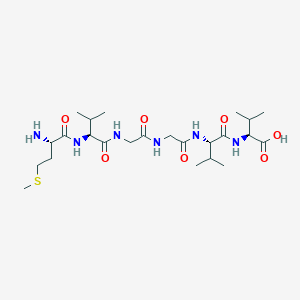
1,1-Dimethyl-1,4-dihydropyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1,4-dihydropyridin-1-ium is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the treatment of cardiovascular diseases. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,4-dihydropyridin-1-ium can be synthesized through several methods. One common approach involves the use of activated pyridinium salts with difluorinated gem-diols, creating a highly regioselective and simple synthesis of 1,4-dihydropyridines . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods: Industrial production of this compound often employs multi-component one-pot and green synthetic methodologies. These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-1,4-dihydropyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine derivatives, while reduction can produce various substituted dihydropyridines .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1,4-dihydropyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in cardiovascular treatments.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1,4-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. It primarily acts on calcium channels, modulating their activity and thereby influencing various physiological processes. This action is crucial for its therapeutic effects, particularly in cardiovascular diseases .
Comparación Con Compuestos Similares
- 1,4-Dihydropyridine
- 1,2-Dihydropyridine
- Tetrahydropyridinium salts
Comparison: 1,1-Dimethyl-1,4-dihydropyridin-1-ium is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other dihydropyridines. These properties make it particularly valuable in pharmaceutical applications .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and diverse reactivity make it a valuable subject of research, particularly in the development of new pharmaceuticals and industrial chemicals.
Propiedades
Número CAS |
860498-51-7 |
|---|---|
Fórmula molecular |
C7H12N+ |
Peso molecular |
110.18 g/mol |
Nombre IUPAC |
1,1-dimethyl-4H-pyridin-1-ium |
InChI |
InChI=1S/C7H12N/c1-8(2)6-4-3-5-7-8/h4-7H,3H2,1-2H3/q+1 |
Clave InChI |
YUDSMPGLBMDHSO-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(C=CCC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)





![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)


